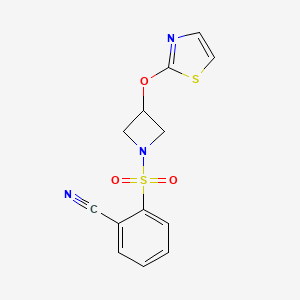

2-((3-(チアゾール-2-イルオキシ)アゼチジン-1-イル)スルホニル)ベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile” is a complex organic compound. It contains a thiazole group, an azetidine group, a sulfonyl group, and a benzonitrile group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different group. The exact process would depend on the specific reactions used to introduce each group .

Molecular Structure Analysis

The thiazole group is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The azetidine group is a four-membered ring containing three carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different groups present. For example, the thiazole group is known to participate in a variety of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

科学的研究の応用

抗菌活性

チアゾールとその誘導体は、有意な抗菌活性を示しています。 例えば、チアゾールの誘導体であるスルファゾールは、その抗菌特性で知られています .

抗レトロウイルス活性

リトナビルなどのチアゾール誘導体は、HIV/AIDSの治療に不可欠な抗レトロウイルス薬として使用されてきました .

抗真菌活性

チアゾール系化合物は、抗真菌性を示してきました。 例えば、アバファンギンは、その抗真菌活性で知られるチアゾール誘導体です .

抗がん活性

チアゾール誘導体は、がん治療で可能性を示しています。 チアゾフリンは、チアゾール誘導体であり、がん治療に使用されています . さらに、一部の2,4-二置換チアゾールは、抗腫瘍効果を示しています .

抗炎症活性

チアゾール誘導体は、炎症の治療に使用されてきました。 メロキシカムは、チアゾール誘導体であり、その抗炎症特性で知られています .

抗糖尿病活性

一部のチアゾール誘導体は、糖尿病の治療で可能性を示しています。 例えば、一連の3-アリール-4-({2-[4-(6-置換-クマリン-3-イル)-1,3-チアゾール-2-イル]ヒドラジニリデン}メチル/エチル)-シドノンが合成され、その抗糖尿病活性が評価されています .

アルツハイマー病治療活性

チアゾール誘導体は、アルツハイマー病の治療で可能性を示しています .

降圧活性

作用機序

Target of action

The compound “2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile” contains a thiazole ring, which is a common structural component in many biologically active compounds . Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antitubercular . .

Mode of action

Thiazole derivatives are known to interact with various biological targets to induce their effects .

Biochemical pathways

Without specific information on the compound “2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile”, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .

Result of action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level depending on their specific targets .

将来の方向性

生化学分析

Biochemical Properties

2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its ability to engage in electrophilic and nucleophilic substitution reactions . This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), inhibiting their activity . These interactions are crucial for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

Cellular Effects

The effects of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as MAO and AChE, leading to their inhibition . This inhibition results in decreased breakdown of neurotransmitters, which can have therapeutic implications for conditions like depression and Alzheimer’s disease. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular processes, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity. Additionally, it can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with transporters such as P-glycoprotein, which facilitates its distribution across cellular membranes. This interaction affects the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and processes. This localization is essential for its therapeutic potential and overall biological activity.

特性

IUPAC Name |

2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S2/c14-7-10-3-1-2-4-12(10)21(17,18)16-8-11(9-16)19-13-15-5-6-20-13/h1-6,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILJSNZREPPDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2564273.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564280.png)

![3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2564284.png)

![(2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2564285.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)

![3-(4-tert-butylphenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564287.png)

![(E)-N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2564289.png)

![6-{[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2564290.png)

![3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2564295.png)